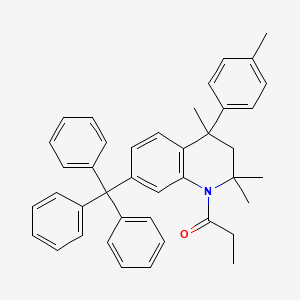
2,2,4-Trimethyl-4-(4-methylphenyl)-1-propionyl-7-trityl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-7-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROPAN-1-ONE is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-7-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the trimethyl, methylphenyl, and triphenylmethyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-7-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-7-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-7-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,4-TRIMETHYL-1-PENTANOL: A related compound with a simpler structure, used in various industrial applications.
2,2,4-TRIMETHYL-1,3-PENTANEDIOL: Another similar compound with applications in the production of polymers and resins.
Uniqueness
1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-7-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROPAN-1-ONE is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C41H41NO |
|---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
1-[2,2,4-trimethyl-4-(4-methylphenyl)-7-trityl-3H-quinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C41H41NO/c1-6-38(43)42-37-28-35(26-27-36(37)40(5,29-39(42,3)4)31-24-22-30(2)23-25-31)41(32-16-10-7-11-17-32,33-18-12-8-13-19-33)34-20-14-9-15-21-34/h7-28H,6,29H2,1-5H3 |
InChI Key |
YWPGQJNCNCLPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(CC1(C)C)(C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11656781.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide](/img/structure/B11656787.png)
![(5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11656794.png)
methanone](/img/structure/B11656800.png)
![N-benzyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11656803.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11656819.png)
![N-(4-iodophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11656827.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11656836.png)
![4-methyl-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11656844.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656845.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11656859.png)
![2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11656866.png)
